DicyClohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate

Vue d'ensemble

Description

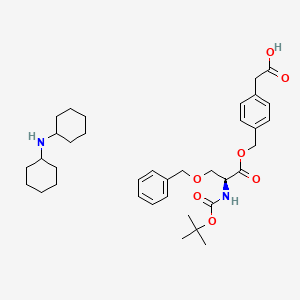

Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate is a complex organic compound primarily used in research settings. This compound features a variety of functional groups, including amine, ester, and carbamate moieties, which contribute to its diverse reactivity and utility in scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate typically involves several steps:

Formation of the amine component: : Dicyclohexylamine is a common starting material and can be synthesized by the reduction of cyclohexanone with ammonia.

Formation of the ester linkage: : The ester can be prepared through the reaction of the acid (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetic acid with dicyclohexylamine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

Protection and deprotection of functional groups: : Protective groups such as tert-butoxycarbonyl (Boc) are used to prevent unwanted reactions at the amine sites. Deprotection is achieved under acidic conditions.

Industrial Production Methods

While specific industrial methods for this compound are not widely reported, the general steps of amine synthesis, esterification, and protective group chemistry are scalable and can be adapted for larger-scale production in a controlled environment.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The phenyl ring can undergo oxidation to form quinone derivatives.

Reduction: : The ester functional group can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : The compound can undergo nucleophilic substitution at the amine and ester sites.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: : Alkyl halides, acid chlorides.

Major Products

Oxidation: : Quinone derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Substituted amines and esters.

Applications De Recherche Scientifique

Basic Information

- Chemical Name : Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate

- CAS Number : 200341-08-8

- Molecular Formula : C29H46N2O6

- Molecular Weight : 518.69 g/mol

Structural Characteristics

The compound features a dicyclohexylamine backbone, which enhances its solubility and stability in various solvents. The presence of benzyloxy and tert-butoxycarbonyl groups contributes to its reactivity and potential as a prodrug.

Pharmaceutical Development

Dicyclohexylamine derivatives are explored for their potential as drug candidates due to their ability to modulate biological pathways. Specifically, this compound may serve as a precursor in synthesizing more complex pharmaceuticals targeting various diseases.

Case Study: Anticancer Agents

Research indicates that compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting proliferation in prostate cancer models, suggesting a mechanism that involves interference with cell signaling pathways associated with tumor growth .

Synthesis of Biologically Active Molecules

The compound can be utilized as an intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for further chemical modifications that can enhance the pharmacological profile of the resulting compounds.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| N-acylation | Dicyclohexylamine + Acetic Anhydride | Dicyclohexylacetamide | 85 |

| Esterification | Benzyloxyacetic Acid + Alcohol | Benzyloxyacetic Ester | 90 |

| Coupling Reaction | Dicyclohexylamine + Aryl Halide | Aryl-Dicyclohexylamine | 75 |

Research Applications

In academic research, this compound is studied for its role in various biochemical assays and as a model compound for understanding structure-activity relationships (SAR).

Insights from Research

Studies have demonstrated that modifications to the benzyloxy group can significantly alter the compound's biological activity. This has implications for drug design, where fine-tuning molecular structures can lead to improved efficacy and reduced side effects .

Mécanisme D'action

The compound exerts its effects through its functional groups:

Amine groups: : Interact with receptors or enzymes in biological systems, potentially modulating their activity.

Ester groups: : Can undergo hydrolysis, releasing active molecules.

Carbamate: : Often involved in interactions with enzymes or proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetates: : Differ primarily in their side chain composition.

Benzyl ethers: : Contain similar benzyl and ether linkages.

Amino acids derivatives: : Share amine and ester functionalities but differ in their overall structure.

Uniqueness

The combination of dicyclohexylamine and a benzyloxy-ester linkage is unique, offering a distinct set of chemical and biological properties.

The presence of a tert-butoxycarbonyl (Boc) group provides additional protection, enabling selective reactions.

By combining these structural elements, Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate stands out as a versatile and valuable compound in various fields of scientific research and industrial applications.

Activité Biologique

Dicyclohexylamine (DCHA), particularly in the form of (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate, is a compound of interest due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Dicyclohexylamine

Dicyclohexylamine is an organic compound characterized by its amine structure, which contributes to its biological activity. It is primarily used in organic synthesis and has shown significant antibacterial properties by targeting bacterial enzymes such as spermidine synthase.

- Chemical Formula : C₁₂H₂₃N

- Molecular Weight : 181.32 g/mol

- Solubility : Sparingly soluble in water, soluble in organic solvents.

DCHA exhibits its antibacterial effects primarily through the inhibition of spermidine synthase, an enzyme crucial for polyamine synthesis in bacteria. This inhibition leads to a reduction in spermidine levels within bacterial cells, causing growth arrest.

Efficacy Against Bacterial Strains

DCHA has been tested against various bacterial strains with varying degrees of sensitivity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Streptococcus uberis | 1.25 mM (60% inhibition at 5 mM) | Highest sensitivity; complete growth arrest at 5 mM |

| Staphylococcus aureus | 5 mM | Moderate sensitivity |

| Escherichia coli | 10 mM | Moderate sensitivity |

| Pseudomonas aeruginosa | 10 mM | Moderate sensitivity |

| Micrococcus sp. | >10 mM | Resistant |

| Klebsiella sp. | >10 mM | Resistant |

| Streptococcus agalactiae | Not affected | No inhibition observed |

The above table summarizes the antibacterial activity of DCHA against different strains, indicating that while some bacteria are susceptible, others show resistance even at higher concentrations .

Reversibility of Inhibition

Interestingly, the growth inhibition caused by DCHA can be reversed by the addition of spermidine, confirming the specificity of its action on spermidine synthase. This suggests a potential for using DCHA in therapeutic settings where modulation of polyamine levels is beneficial .

Study on Antibacterial Properties

A recent study evaluated the antibacterial properties of DCHA against common pathogens. The findings indicated that DCHA effectively inhibited bacterial growth through reversible inhibition mechanisms. The study highlighted that Streptococcus uberis was particularly sensitive to DCHA treatment, with significant implications for treating infections caused by this strain .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications in the alkyl chain length can influence antibacterial activity. For instance, compounds with longer alkyl chains exhibited increased efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7.C12H23N/c1-24(2,3)32-23(29)25-20(16-30-14-18-7-5-4-6-8-18)22(28)31-15-19-11-9-17(10-12-19)13-21(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,20H,13-16H2,1-3H3,(H,25,29)(H,26,27);11-13H,1-10H2/t20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCYKUBQKFFGKS-BDQAORGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.